9H-Fluoren-9-yl isocyanate

Description

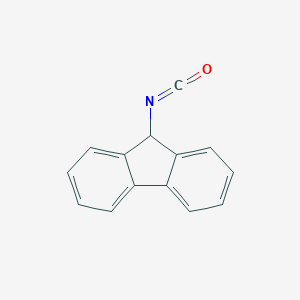

Structure

3D Structure

Properties

IUPAC Name |

9-isocyanato-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO/c16-9-15-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUDVRDYVSFUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394896 | |

| Record name | 9H-Fluoren-9-yl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131056-82-1 | |

| Record name | 9H-Fluoren-9-yl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Fluoren-9-yl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Niche Reagent of Significance

An In-Depth Technical Guide to 9H-Fluoren-9-yl Isocyanate

In the landscape of modern organic chemistry and drug development, progress is often driven by reagents that offer unique reactivity and functionality. This compound is one such molecule. While not a household name, its utility in specific, high-value applications makes it an indispensable tool for researchers. This guide provides a comprehensive technical overview of its properties, synthesis, core reactivity, and critical applications, grounded in the practical insights required for successful laboratory implementation. The core of its utility stems from the potent electrophilicity of the isocyanate group (-N=C=O) combined with the distinct properties of the 9H-fluorenyl moiety, particularly its fluorescence.

This document is structured to provide not just procedural steps, but the underlying chemical logic, enabling scientists to adapt and troubleshoot its use effectively.

PART 1: Core Molecular Profile and Properties

Understanding the fundamental characteristics of a reagent is the bedrock of its successful application. This compound is a solid organic compound whose utility is directly derived from its physical and chemical properties.

Chemical Structure

The molecule consists of a fluorene bicyclic aromatic system with an isocyanate group attached at the 9-position. This structure is key to its function: the fluorenyl group acts as a potent fluorophore, while the isocyanate group provides the reactive handle.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key properties of this compound is presented below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO | [1][2] |

| Molecular Weight | 207.23 g/mol | [1][2] |

| CAS Number | 131056-82-1 | [1] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 69-71 °C (lit.) | [2] |

| IUPAC Name | 9-isocyanato-9H-fluorene | [1] |

| Storage Temperature | 2-8°C | [2] |

PART 2: Synthesis and Chemical Reactivity

Synthesis Pathway: The Curtius Rearrangement

Isocyanates derived from Nα-[(9-fluorenylmethyl)oxy]carbonyl (Fmoc) protected amino acids are valuable intermediates.[3] A robust and scalable method for their synthesis is the Curtius rearrangement of the corresponding Fmoc-amino acid azides.[3]

Causality: This thermal or microwave-assisted rearrangement is highly efficient because it proceeds through a concerted mechanism, minimizing side products. The gaseous nitrogen byproduct is easily removed, simplifying purification. Microwave irradiation is particularly advantageous as it provides rapid, uniform heating, significantly reducing reaction times from hours to minutes and often leading to higher purity products.[3] Yields for this transformation are frequently in the 91-96% range.[3]

Sources

- 1. This compound | C14H9NO | CID 3673441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9H-Fluoren-2-yl isocyanate 98 81741-69-7 [sigmaaldrich.com]

- 3. Isocyanates of N alpha-[(9-fluorenylmethyl)oxy]carbonyl amino acids: synthesis, isolation, characterization, and application to the efficient synthesis of urea peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Applications of 9H-Fluoren-9-yl Isocyanate

This guide provides a comprehensive technical overview of 9H-Fluoren-9-yl isocyanate, a highly reactive organic compound. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, reactivity, synthesis, and safe handling protocols, grounded in established chemical principles.

Introduction

This compound is a unique chemical entity characterized by two key functional components: the bulky, aromatic 9H-fluorenyl group and the highly electrophilic isocyanate moiety (-N=C=O). This structural combination imparts a distinct reactivity profile, making it a valuable, albeit challenging, intermediate in specialized organic synthesis. The fluorenyl group offers steric influence and is well-known from its use in the Fmoc protecting group in peptide chemistry, while the isocyanate group serves as a powerful linchpin for forming covalent bonds with a wide array of nucleophiles. Understanding the interplay between these two features is critical for its effective application.

Section 1: Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for planning reactions, determining appropriate solvents, and ensuring safe storage.

| Property | Value | Source(s) |

| IUPAC Name | 9-isocyanato-9H-fluorene | [1] |

| CAS Number | 131056-82-1 | [1] |

| Molecular Formula | C₁₄H₉NO | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=C=C32)N=C=O | [1] |

| InChIKey | ZCUDVRDYVSFUTC-UHFFFAOYSA-N | [1] |

| Physical State | Solid (at STP) | Assumed based on structure |

| Predicted XLogP3 | 4.1 | [1] |

Due to the reactive nature of the isocyanate group, this compound is highly sensitive to moisture and protic solvents. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent degradation.

Section 2: The Chemistry of the Isocyanate Functional Group

The reactivity of this compound is almost entirely dictated by the isocyanate group. The central carbon atom is highly electrophilic due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it a prime target for nucleophilic attack.

Diagram: Resonance Structures of the Isocyanate Group

Sources

An In-depth Technical Guide to 9H-Fluoren-9-yl Isocyanate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 9H-Fluoren-9-yl isocyanate, a key reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthetic methodologies, and its utility in various chemical applications. Our focus is on providing not just procedural steps but also the underlying scientific principles and practical insights to empower your research and development endeavors.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a fluorene moiety linked to a highly reactive isocyanate functional group at the 9-position.[1][2] The unique tricyclic aromatic structure of the fluorene core imparts specific steric and electronic properties to the molecule, influencing its reactivity and the characteristics of its derivatives.

The isocyanate group (-N=C=O) is a heterocumulene, characterized by its electrophilic carbon atom, which is susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO | [1][2] |

| Molecular Weight | 207.23 g/mol | [1] |

| IUPAC Name | 9-isocyanato-9H-fluorene | [1] |

| CAS Number | 131056-82-1 | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)N=C=O | [1][2] |

Synthesis of this compound

The most prominent and efficient method for the synthesis of this compound is through the Curtius rearrangement of 9-fluorenoyl azide.[3][4][5] This reaction is a cornerstone of organic synthesis for converting carboxylic acids and their derivatives into isocyanates, and subsequently to amines, ureas, or carbamates.[6]

The Curtius Rearrangement: A Mechanistic Overview

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[5] A key feature of this rearrangement is that it proceeds through a concerted mechanism, where the migration of the R-group from the carbonyl carbon to the nitrogen occurs simultaneously with the expulsion of dinitrogen.[5] This concerted pathway ensures the retention of the stereochemical configuration at the migrating carbon center.[4][5][6]

The following diagram illustrates the synthetic pathway from 9-fluorenecarboxylic acid to this compound.

Caption: Synthetic pathway to this compound.

Experimental Protocol: A Step-by-Step Guide

The synthesis is typically a two-step process starting from 9-fluorenecarboxylic acid.

Step 1: Synthesis of 9-Fluorenoyl Azide

-

Activation of the Carboxylic Acid: 9-Fluorenecarboxylic acid is first converted to a more reactive acyl derivative, typically the acyl chloride. This is achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is usually performed in an inert solvent like dichloromethane (DCM) or toluene.

-

Azide Formation: The resulting 9-fluorenoyl chloride is then reacted with an azide source, such as sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃), to yield 9-fluorenoyl azide.[4] This reaction is typically carried out at low temperatures to control the reactivity of the azide.

Step 2: Curtius Rearrangement to this compound

-

Thermal Rearrangement: The isolated 9-fluorenoyl azide is then subjected to thermal decomposition.[5] This is commonly achieved by refluxing a solution of the acyl azide in an inert, high-boiling solvent like toluene.[3] Upon heating, the acyl azide undergoes the Curtius rearrangement, losing nitrogen gas to form this compound.[3][4][5]

-

Microwave-Assisted Synthesis: For a more rapid and efficient reaction, microwave irradiation can be employed.[3][7] The direct exposure of the acyl azide to microwaves can significantly reduce the reaction time and often leads to higher yields of the isocyanate.[3]

The resulting isocyanate can be isolated and purified, often as a crystalline solid, and should be stored under anhydrous conditions at low temperatures to prevent degradation.[3]

Applications in Research and Drug Development

The synthetic utility of this compound is primarily derived from the high reactivity of the isocyanate group, which readily undergoes nucleophilic attack. This makes it a valuable building block for the synthesis of a variety of organic compounds.

Synthesis of Urea and Carbamate Derivatives

Isocyanates are key precursors for the synthesis of ureas and carbamates, which are important functional groups in many pharmaceutical compounds.[6][8]

-

Urea Formation: this compound reacts with primary or secondary amines to form the corresponding N,N'-disubstituted ureas. This reaction is often quantitative and proceeds under mild conditions.

-

Carbamate (Urethane) Formation: Reaction with alcohols yields carbamates, also known as urethanes. This reaction can be catalyzed by bases or organometallic compounds.

The fluorenyl moiety in these derivatives can impart desirable properties such as increased lipophilicity, which can be advantageous in drug design for modulating pharmacokinetic profiles.

Role in Peptide Chemistry and Mimetics

The fluorenyl group is well-known in peptide chemistry through the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for amines.[9] While this compound is not the Fmoc protecting group itself, its derivatives can be seen as analogs or mimetics in peptide and peptidomimetic design. The synthesis of urea-peptidomimetics can be achieved using isocyanates derived from Fmoc-protected amino acids.[3] This highlights the potential of fluorene-containing isocyanates in the construction of novel peptide-like structures with potential biological activity.[10]

Potential in Drug Discovery

The isocyanate functionality is a key component in several approved drugs, such as the kinase inhibitor Sorafenib, which contains a urea linkage.[6] This underscores the importance of isocyanates as reactive intermediates in the synthesis of complex, biologically active molecules. The unique structural features of the fluorene scaffold, which is present in some bioactive compounds, combined with the versatile reactivity of the isocyanate group, make this compound a valuable tool for medicinal chemists exploring new chemical space.[11]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[1]

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Harmful if swallowed, in contact with skin, or if inhaled. [1]

-

Causes skin irritation and serious eye irritation. [1]

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled. [1]

Isocyanates, as a class, are known respiratory and skin sensitizers.[12][13] Once an individual is sensitized, even very low levels of exposure can trigger a severe allergic reaction.

Recommended Handling Procedures

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[12][13]

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn to prevent skin contact.[12]

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[13]

-

Respiratory Protection: In situations where ventilation is inadequate or for handling larger quantities, a respirator with an organic vapor cartridge may be necessary. For spraying applications, a supplied-air respirator is recommended.

-

Lab Coat: A lab coat should be worn to protect street clothing.

-

-

Spill and Waste Disposal: Spills should be cleaned up promptly using an absorbent material and decontaminated with a solution designed to neutralize isocyanates (e.g., a mixture of water, ammonia, and detergent).[12] All waste containing this compound must be disposed of as hazardous waste in accordance with local regulations.

Conclusion

This compound is a versatile and reactive intermediate with significant potential in organic synthesis, particularly in the preparation of ureas, carbamates, and other nitrogen-containing compounds relevant to drug discovery. Its synthesis via the Curtius rearrangement is a well-established and efficient method. The unique combination of the bulky, aromatic fluorenyl group and the highly reactive isocyanate functionality makes it a valuable tool for chemists. However, its hazardous nature necessitates strict adherence to safety protocols to ensure the well-being of laboratory personnel. This guide provides the foundational knowledge for the safe and effective utilization of this compound in a research setting.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3673441, this compound. [Link]

-

PubChemLite. This compound (C14H9NO). [Link]

-

Gopi, H., & Ganesan, A. (2003). Isocyanates of N alpha-[(9-fluorenylmethyl)oxy]carbonyl amino acids: synthesis, isolation, characterization, and application to the efficient synthesis of urea peptidomimetics. The Journal of organic chemistry, 68(19), 5873–5879. [Link]

-

3M. (2022). Safety Data Sheet. [Link]

-

PubChemLite. 9h-fluoren-2-yl isocyanate (C14H9NO). [Link]

-

Wikipedia. Curtius rearrangement. [Link]

-

ResearchGate. Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. [Link]

-

Pati, R., & Das, U. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini reviews in medicinal chemistry, 15(11), 917–931. [Link]

-

ResearchGate. Isocyanates of N ?? -[(9-Fluorenylmethyl)oxy]carbonyl Amino Acids: Synthesis, Isolation, Characterization, and Application to the Efficient Synthesis of Urea Peptidomimetics | Request PDF. [Link]

-

National Institutes of Health. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]

-

Patsnap Eureka. Method for preparing 9-fluorenyl methanol. [Link]

-

Interchim. FlowSyn™ Application Note 9: Curtius Rearrangement. [Link]

-

Oriental Journal of Chemistry. In Silico Analysis of 9H-(Fluorenyl) Methyl Lysine Carbamate Derivatives as Butyrylcholinesterase Inhibitors. [Link]

-

California Department of Public Health. Isocyanates: Working Safely. [Link]

- Google Patents.

-

SafeWork NSW. Isocyanates technical fact sheet. [Link]

-

Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES. [Link]

-

Semantic Scholar. An Expedient Preparation of 9-Fluorenylmethanol. [Link]

-

Royal Society of Chemistry. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. [Link]

- Google Patents.

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

-

MDPI. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. [Link]

-

Patsnap Eureka. The Role of Isocyanates in Modern Pharmaceuticals. [Link]

-

The Italian Association of Chemical Engineering. Isocyanates as Precursors to Biomedical Polyurethanes. [Link]

-

ResearchGate. Evaluation of 1-(9-anthracenylmethyl)piperazine for the Analysis of Isocyanates in Spray-Painting Operations. [Link]

-

ResearchGate. Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. [Link]

Sources

- 1. This compound | C14H9NO | CID 3673441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C14H9NO) [pubchemlite.lcsb.uni.lu]

- 3. Isocyanates of N alpha-[(9-fluorenylmethyl)oxy]carbonyl amino acids: synthesis, isolation, characterization, and application to the efficient synthesis of urea peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In Silico Analysis of 9H-(Fluorenyl) Methyl Lysine Carbamate Derivatives as Butyrylcholinesterase Inhibitors – Oriental Journal of Chemistry [orientjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. multimedia.3m.com [multimedia.3m.com]

- 13. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

An In-Depth Technical Guide to the Comparative Reactivity of 9H-Fluoren-9-yl Isocyanate and Fmoc-Cl

A Senior Application Scientist's Perspective on Reagent Selection for Amine Modification

For researchers, medicinal chemists, and professionals in drug development, the precise and efficient modification of primary and secondary amines is a cornerstone of molecular construction. Whether for the temporary protection of reactive sites during complex syntheses or for the derivatization of analytes for sensitive detection, the choice of reagent is critical. Two fluorenyl-based reagents, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and 9H-Fluoren-9-yl isocyanate, are often considered for these tasks. While structurally similar, their reactivity profiles, reaction mechanisms, and optimal applications differ significantly. This guide provides an in-depth technical comparison to inform rational reagent selection.

Introduction: Two Reagents, Two Primary Roles

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely recognized amine protecting group, particularly celebrated for its lability under basic conditions, which forms the bedrock of modern solid-phase peptide synthesis (SPPS).[1] Fmoc-Cl, as a primary reagent for introducing this group, is a cornerstone of this methodology.

Conversely, this compound is a highly reactive electrophile primarily utilized for the derivatization of amines for analytical purposes, such as enhancing detection in High-Performance Liquid Chromatography (HPLC). The isocyanate functional group's inherent reactivity dictates its suitability for rapid and quantitative derivatization, but this same reactivity presents challenges for its use as a protecting group in multi-step synthesis.

This guide will dissect the nuances of their reactivity, explore the mechanistic underpinnings of their reactions with amines, and provide practical, field-tested protocols for their respective applications.

Comparative Analysis of Reactivity and Mechanism

The reactivity of both Fmoc-Cl and this compound toward primary and secondary amines is governed by the electrophilicity of the carbonyl carbon. However, the nature of the leaving group and the overall reaction mechanism results in distinct reactivity profiles and byproduct formation.

Fmoc-Cl reacts with amines in a nucleophilic acyl substitution reaction. The amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, a relatively good leaving group, to yield the stable Fmoc-carbamate.[2]

This reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct.[2] The choice of base is critical to prevent premature cleavage of the newly formed Fmoc group, which is itself base-labile.

Key Reaction Characteristics of Fmoc-Cl:

-

Reaction Type: Nucleophilic Acyl Substitution

-

Leaving Group: Chloride (Cl⁻)

-

Byproduct: Hydrochloric Acid (HCl)

-

Control: The reaction is generally well-controlled, and the resulting carbamate is stable under neutral and acidic conditions.

This compound reacts with amines via a nucleophilic addition mechanism. The lone pair of the amine nitrogen directly attacks the highly electrophilic central carbon of the isocyanate group. This concerted reaction forms a stable urea derivative without the generation of a small molecule byproduct from the reagent itself.

Isocyanates are notoriously reactive towards a wide range of nucleophiles, including water and alcohols.[3] This high reactivity is a double-edged sword: it allows for rapid and often quantitative derivatization but also makes the reagent susceptible to hydrolysis and challenging to handle in protic solvents.

Key Reaction Characteristics of this compound:

-

Reaction Type: Nucleophilic Addition

-

Leaving Group: None

-

Byproduct: None from the direct reaction with the amine.

-

Control: The reaction is extremely rapid and can be difficult to control. The high reactivity makes it less suitable for applications requiring selective protection in the presence of other nucleophiles.

Mechanistic Diagrams

To visually compare the reaction pathways, the following diagrams illustrate the interaction of each reagent with a primary amine.

Caption: Reaction mechanism of Fmoc-Cl with a primary amine.

Caption: Reaction mechanism of this compound with a primary amine.

Byproduct Formation and Stability

The nature and impact of byproducts are critical considerations in any chemical transformation.

| Feature | This compound | Fmoc-Cl |

| Primary Byproduct | None from direct amine reaction. Hydrolysis with water yields an unstable carbamic acid, which decomposes to 9-fluorenylamine and CO₂. | Hydrochloric acid (HCl), which must be neutralized. |

| Reagent Stability | Highly sensitive to moisture and other nucleophiles. | Sensitive to moisture, leading to hydrolysis to 9-fluorenylmethanol (Fmoc-OH), which can be a fluorescent impurity.[4] |

| Product Stability | Forms a highly stable urea linkage. | Forms a carbamate (Fmoc-amine) that is stable to acid but readily cleaved by mild bases (e.g., piperidine).[1] |

The hydrolysis of Fmoc-Cl to the highly fluorescent Fmoc-OH is a significant consideration in analytical applications, as it can interfere with the detection of the desired Fmoc-amine derivative.[5] Strategies to minimize this include using anhydrous solvents or solid-phase derivatization techniques.[6][7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the primary applications of each reagent.

This protocol describes a standard procedure for the Fmoc protection of a free amino acid in solution.

Materials:

-

Amino Acid (1.0 eq)

-

Fmoc-Cl (1.05 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

1,4-Dioxane

-

Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the amino acid in 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Fmoc-Cl in 1,4-dioxane to the amino acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Dilute the reaction mixture with water.

-

Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-Cl and Fmoc-OH byproduct.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath.

-

Collect the precipitated Fmoc-amino acid by filtration, wash with cold water, and dry under vacuum.

This protocol outlines a general procedure for the pre-column derivatization of an amine-containing analyte.

Materials:

-

Amine-containing sample

-

This compound solution (e.g., 10 mM in anhydrous acetonitrile)

-

Anhydrous Acetonitrile

-

Borate Buffer (pH 8.5)

Procedure:

-

Prepare the amine sample in a suitable solvent, preferably anhydrous acetonitrile.

-

In a clean vial, mix the amine sample with borate buffer.

-

Add an excess of the this compound solution to the vial.

-

Vortex the mixture for 30-60 seconds at room temperature. The reaction is typically very rapid.

-

Quench the reaction by adding a primary amine scavenger (e.g., a small amount of a primary amine solution like butylamine) if necessary to consume excess isocyanate.

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC injection.

-

Analyze the derivatized sample by reverse-phase HPLC with fluorescence or UV detection.

Comparative Workflow

The following diagram illustrates a typical experimental workflow for amine modification using each reagent, highlighting the key differences in their application.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Principle of 9H-Fluoren-9-yl Isocyanate Derivatization: A Technical Guide for Analytical Excellence

Introduction: The Analytical Imperative for Derivatization

In the landscape of pharmaceutical and biomedical research, the precise quantification of amines, amino acids, and other nucleophilic compounds is a cornerstone of drug development and metabolic studies. High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique, yet many of these target analytes lack the intrinsic physicochemical properties—specifically, strong UV absorbance or native fluorescence—required for sensitive detection. To surmount this challenge, pre-column derivatization is employed as a strategic chemical modification to append a chromophoric or fluorophoric tag to the analyte. This guide provides an in-depth exploration of the principles and application of 9H-Fluoren-9-yl isocyanate, a potent yet underutilized derivatization reagent, for the sensitive analysis of primary and secondary amines.

While the related reagent, 9-fluorenylmethyl chloroformate (FMOC-Cl), is extensively documented, this compound offers a distinct reaction pathway, yielding highly stable and fluorescent urea derivatives. This guide will elucidate the core chemistry, provide a framework for methodological application, and offer field-proven insights into the causality behind experimental choices, empowering researchers to develop robust and reliable analytical methods.

Core Principle: The Chemistry of this compound Derivatization

The efficacy of this compound as a derivatization agent is rooted in the inherent reactivity of the isocyanate functional group (-N=C=O) and the exceptional fluorescence properties of the 9H-fluorene moiety.

The Reagent: this compound

The fluorenyl group is a robust polycyclic aromatic hydrocarbon that serves as an outstanding fluorophore. Fluorene derivatives are known to possess high fluorescence quantum yields, with emission maxima typically in the 450-515 nm range, making them ideal for sensitive fluorescence detection in modern HPLC systems[2].

The Reaction Mechanism: Nucleophilic Addition to Form a Stable Urea

The derivatization reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the highly electrophilic carbon atom of the isocyanate group. This concerted reaction results in the formation of a stable N,N'-disubstituted urea linkage.

Unlike derivatization with FMOC-Cl, which forms a carbamate, the urea bond formed with an isocyanate is exceptionally stable, minimizing the risk of derivative degradation during sample processing or analysis. Primary and secondary amines react readily to form the corresponding substituted ureas[3].

Causality in Experimental Design: A Scientist's Perspective

A robust analytical method is a self-validating system. The choices made during protocol development are not arbitrary; they are grounded in the chemical principles governing the derivatization reaction.

Solvent Selection: The Aprotic Advantage

Isocyanates are reactive towards any compound containing an active hydrogen, including water and alcohols. The primary side reaction of concern is the hydrolysis of the isocyanate to form an unstable carbamic acid, which quickly decomposes into 9-aminofluorene and carbon dioxide. This not only consumes the reagent but also introduces a potentially interfering fluorescent byproduct.

Therefore, the derivatization is preferentially carried out in aprotic solvents such as acetonitrile (ACN) or tetrahydrofuran (THF). This minimizes the hydrolysis of the reagent and ensures its availability for reaction with the target analyte.

The Role of pH: Optimizing Nucleophilicity

For an amine to act as an effective nucleophile, the lone pair of electrons on the nitrogen must be available. In acidic conditions (pH < pKa of the amine), the amino group is protonated (R-NH₃⁺), neutralizing its nucleophilicity and preventing the reaction.

Consequently, the derivatization must be performed under alkaline conditions (typically pH 8.5 - 10.5). A borate buffer is commonly used to maintain this pH, ensuring the amine is in its deprotonated, nucleophilic state (R-NH₂). This principle is well-established for other fluorenyl-based reagents like FMOC-Cl and is directly applicable here.

Reaction Kinetics: Temperature and Time

The reaction of isocyanates with amines is generally rapid, often reaching completion within minutes at room temperature[4]. However, empirical optimization is crucial.

-

Temperature: While gentle heating (e.g., 40-60°C) can accelerate the reaction, it can also increase the rate of undesirable side reactions, such as reagent hydrolysis. For most applications, performing the reaction at room temperature provides a balance between reaction speed and cleanliness.

-

Time: A reaction time of 10-30 minutes is a typical starting point for optimization. The stability of the resulting urea derivative allows for flexibility, but consistency is key for reproducibility.

Experimental Protocol: A Framework for Method Development

The following is a generalized protocol for the derivatization of primary and secondary amines using this compound. This should be considered a starting point, and optimization for specific analytes and sample matrices is essential.

1. Reagent Preparation:

- Derivatization Reagent: Prepare a solution of this compound in anhydrous acetonitrile (e.g., 1-5 mg/mL). This solution should be prepared fresh daily and protected from moisture.

- Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5 with sodium hydroxide.

2. Sample Preparation:

- Ensure the sample containing the amine analyte is dissolved in a compatible solvent. If the sample is aqueous, it should be buffered to the desired alkaline pH.

- Filter the sample through a 0.22 µm syringe filter to remove particulates.

3. Derivatization Procedure (Step-by-Step):

- To a 100 µL aliquot of the sample or standard in a microvial, add 100 µL of the 0.1 M borate buffer (pH 9.5).

- Vortex briefly to mix.

- Add 200 µL of the this compound solution in acetonitrile. The molar excess of the reagent should be significant (e.g., 10- to 50-fold) to drive the reaction to completion.

- Vortex immediately for 30 seconds.

- Allow the reaction to proceed at room temperature for 20 minutes, protected from light.

- Quenching (Optional but Recommended): To consume the excess this compound and prevent it from interfering with the chromatography or reacting with other sample components, add 50 µL of a primary amine solution (e.g., 1 M glycine or ethanolamine). Vortex and let it react for an additional 5-10 minutes.

- The sample is now ready for dilution with the initial mobile phase and injection into the HPLC system.

Analytical Methodology: Separation and Detection

Chromatography: The resulting fluorenyl urea derivatives are non-polar and are ideally suited for separation by Reversed-Phase HPLC (RP-HPLC) .

| Parameter | Typical Condition | Rationale |

| Column | C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size | Provides excellent retention and resolution for non-polar derivatives. |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Acidic modifier improves peak shape and ionization for LC-MS. Buffer maintains consistent pH. |

| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent to elute the hydrophobic derivatives. |

| Gradient | Start with a low percentage of B (e.g., 20-40%), ramp up to a high percentage (e.g., 90-95%) over 10-20 minutes. | A gradient is necessary to elute the range of derivatives with varying polarities. |

| Flow Rate | 0.2 - 1.0 mL/min | Dependent on column dimensions. |

| Column Temp. | 30 - 40 °C | Improves efficiency and reproducibility. |

Detection: The primary mode of detection is fluorescence , which offers high sensitivity and selectivity.

-

Excitation Wavelength (λex): Approximately 260-265 nm.

-

Emission Wavelength (λem): Approximately 310-330 nm for the unreacted reagent and its hydrolysis product. The urea derivatives may have slightly shifted emission maxima, often in the 450-500 nm range, which should be optimized empirically.

UV detection (approx. 265 nm) can also be used, but it is generally less sensitive than fluorescence detection. For complex matrices or when structural confirmation is required, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ultimate detector, providing both quantification and identification based on the derivative's mass-to-charge ratio.

Workflow Visualization

Conclusion and Future Outlook

This compound is a powerful derivatization reagent that transforms poorly detectable primary and secondary amines into highly fluorescent and stable urea derivatives. Its principle of action is based on a straightforward and rapid nucleophilic addition reaction. By understanding the core chemistry and the rationale behind key experimental parameters such as solvent choice, pH, and reaction time, researchers can develop highly sensitive, robust, and reproducible HPLC methods. While less common than FMOC-Cl, the exceptional stability of the resulting urea linkage makes this compound a compelling alternative for demanding analytical applications in drug development and life sciences. The framework provided in this guide serves as a solid foundation for harnessing the full analytical potential of this versatile reagent.

References

-

Dal Cortivo, L. A., & Callery, P. S. (1983). Trace Analysis of Airborne Aromatic Isocyanates and Related Aminoisocyanates and Diamines Using High-Performance Liquid Chromatography With Ultraviolet and Electrochemical Detection. Journal of Analytical Toxicology, 7(2), 98-103. [Link]

-

Mauchauffée, E., Leroy, J., Chamcham, J., & Hernandez, J. F. (2018). S-Ethyl-Isothiocitrullin-Based Dipeptides and 1,2,4-Oxadiazole Pseudo-Dipeptides: Solid Phase Synthesis and Evaluation as NO Synthase Inhibitors. Molecules, 23(11), 2948. [Link]

-

Brembilla, A., Fisicaro, E., & Girella, M. S. (2000). Analysis of laminates - Determination of isocyanate residues and primary aromatic amine migration. Deutsche Lebensmittel-Rundschau, 96(9), 327-332. [Link]

-

Givens, R. S., & Conrad, P. G. (2001). Investigations on 2,7-diamino-9-fluorenol photochemistry. Photochemical & Photobiological Sciences, 1(1), 39-46. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3673441, this compound. Retrieved January 14, 2026 from [Link].

-

Wu, J., et al. (2016). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 39(12), 2329-2337. [Link]

-

Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]

-

Mazik, M., Seichter, W., & Hanauer, T. (2024). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. Molbank, 2024(4), M1799. [Link]

-

Li, J., et al. (2004). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry, 6, 453-455. [Link]

-

Matar, N., & Hadjidakis, I. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? [Online forum post]. ResearchGate. [Link]

-

DeKorver, K. A., et al. (2016). Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones. Organic Letters, 18(5), 1056-1059. [Link]

-

de Oliveira, G. A., et al. (2015). New catalytic ultrasound method for derivatization of 11-nor-Δ9-tetrahydrocannabinol-9-carboxylic acid in urine, with analysis by GC-MS/MS. Analytical Methods, 7(18), 7751-7758. [Link]

-

de Oliveira, G. A., et al. (2015). New catalytic ultrasound method for derivatization of 11-nor-Δ9-tetrahydrocannabinol-9-carboxylic acid in urine, with analysis by GC-MS/MS. ResearchGate. [Link]

Sources

- 1. This compound | C14H9NO | CID 3673441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Fluorenyl-Based Reagents for Amino Acid Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Derivatization in Amino Acid Analysis

In the fields of proteomics, drug discovery, and clinical diagnostics, the precise quantification of amino acids is of paramount importance. While high-performance liquid chromatography (HPLC) is a powerful and versatile analytical technique, many amino acids lack a native chromophore or fluorophore, rendering their direct detection by common HPLC detectors challenging.[1] To overcome this limitation, pre-column derivatization is employed to attach a UV-active or fluorescent tag to the amino acid molecules, thereby significantly enhancing their detectability.

This guide provides a comprehensive overview of the use of fluorenyl-based reagents for amino acid labeling, with a primary focus on the widely adopted 9-fluorenylmethyl chloroformate (FMOC-Cl) . We will also address the chemistry of the related 9H-Fluoren-9-yl isocyanate , clarifying its role in the broader context of peptide synthesis and derivatization chemistry. As a senior application scientist, my goal is to provide not only the "how" but also the critical "why" behind the methodologies presented, empowering you to optimize your amino acid analysis workflows.

The Chemistry of Fluorenyl-Based Labeling: A Tale of Two Reagents

The fluorenyl group, with its strong UV absorbance and fluorescence, is an ideal tag for enhancing the sensitivity of amino acid detection. The two primary reagents that introduce this moiety are 9-fluorenylmethyl chloroformate (FMOC-Cl) and, to a lesser extent in direct labeling, this compound.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): The Workhorse of Amino Acid Derivatization

FMOC-Cl is the most common fluorenyl-based reagent for the pre-column derivatization of amino acids for HPLC analysis.[1][2] It reacts with both primary and secondary amines under alkaline conditions to form stable, highly fluorescent carbamate derivatives.[1][3]

Reaction Mechanism:

The derivatization reaction with FMOC-Cl is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino acid's amino group attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of a chloride ion, resulting in the formation of a stable N-substituted carbamate.

Caption: Reaction of 9-Fluorenyl Isocyanate with an amino acid.

It is more common in peptide chemistry for isocyanates to be generated in situ from Fmoc-protected amino acids via a Curtius rearrangement of the corresponding acyl azides. [4]These isocyanate derivatives of amino acids are then used as building blocks in the synthesis of peptide mimetics. [4]

Comparative Analysis: FMOC-Cl as the Reagent of Choice

For routine, high-sensitivity amino acid analysis, FMOC-Cl has emerged as the industry standard for several key reasons:

| Feature | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) |

| Reactivity | Reacts with both primary and secondary amines. [1] |

| Reaction Speed | Fast, with complete derivatization in as little as 30 seconds. [1] |

| Derivative Stability | Highly stable for over 48 hours. [1] |

| Detection | Strong fluorescence and UV absorbance. [1] |

| By-products | The main by-product, FMOC-OH, can be chromatographically resolved from the derivatives. [1] |

| Automation | Well-suited for automated pre-column derivatization. [5] |

| Detection Limits | In the femtomole range. [2] |

Experimental Protocol: Amino Acid Analysis using FMOC-Cl Derivatization

This protocol outlines a standard procedure for the pre-column derivatization of amino acids with FMOC-Cl followed by HPLC analysis.

Materials and Reagents

-

Amino acid standards

-

9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 3 mg/mL in acetone or acetonitrile)

-

Borate buffer (0.4 M, pH 10.2)

-

Reagent-grade water

-

Acetonitrile, HPLC grade

-

Mobile phase for HPLC (e.g., a gradient of acetonitrile and an aqueous buffer)

-

HPLC system with a fluorescence or UV detector and a C18 column

Derivatization Procedure

-

Sample Preparation: Prepare amino acid standards and samples in a suitable diluent (e.g., 0.1 M HCl).

-

Reaction Mixture: In a microcentrifuge tube or autosampler vial, mix the following in order:

-

100 µL Borate buffer

-

100 µL Amino acid standard or sample

-

-

Initiation of Derivatization: Add 200 µL of the FMOC-Cl solution to the mixture.

-

Incubation: Vortex the mixture immediately and let it react at room temperature for at least 2 minutes.

-

Quenching (Optional but Recommended): To remove excess FMOC-Cl, add a primary amine such as 1-aminoadamantane hydrochloride. This step is crucial to prevent the formation of interfering peaks in the chromatogram.

-

Injection: The sample is now ready for injection into the HPLC system.

Caption: Workflow for FMOC-Cl amino acid derivatization.

HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium acetate, pH 4.2)

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic FMOC-amino acid derivatives.

-

Flow Rate: 1.0 mL/min

-

Detection:

-

Fluorescence: Excitation at 266 nm, Emission at 305 nm

-

UV: 266 nm

-

Data Analysis and Interpretation

The resulting chromatogram will show a series of peaks, each corresponding to a specific FMOC-derivatized amino acid. Identification is achieved by comparing the retention times of the peaks in the sample to those of the amino acid standards. Quantification is performed by integrating the peak areas and comparing them to a calibration curve generated from the standards.

Troubleshooting

| Problem | Potential Cause | Solution |

| No or low peaks | Incomplete derivatization (incorrect pH, old reagent) | Prepare fresh borate buffer and FMOC-Cl solution. Ensure the pH of the reaction mixture is correct. |

| Broad or tailing peaks | Poor chromatography | Optimize the HPLC gradient, check for column degradation, ensure proper mobile phase preparation. |

| Extra, interfering peaks | Excess FMOC-Cl, reagent impurities | Include a quenching step in the protocol. Use high-purity reagents. |

| Poor reproducibility | Inconsistent reaction times, pipetting errors | Use an autosampler for automated derivatization. Ensure accurate and consistent pipetting. |

Conclusion: Empowering Your Amino Acid Analysis

While the direct application of this compound for routine amino acid labeling is not a mainstream technique, the underlying fluorenyl chemistry is central to high-sensitivity analysis. 9-Fluorenylmethyl chloroformate (FMOC-Cl) has established itself as the reagent of choice due to its rapid and robust reaction with both primary and secondary amines, the high stability of its derivatives, and its suitability for automation. By understanding the principles of FMOC-Cl derivatization and implementing a well-controlled experimental protocol, researchers can achieve accurate and reproducible quantification of amino acids, driving progress in a wide array of scientific disciplines.

References

-

Zhang, T., Wang, Y., & Li, Y. (2001). Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent. Analytical Chemistry, 73(9), 2054–2057. Retrieved from [Link]

-

Molnár-Perl, I. (2005). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride: Literature overview and further study. Journal of Chromatography B, 826(1-2), 1–34. Retrieved from [Link]

-

Haynes, P. A., Sheumack, D., Kibby, J., & Redmond, J. W. (1991). Amino acid analysis using derivatisation with 9-fluorenylmethyl chloroformate and reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 540, 177–185. Retrieved from [Link]

-

Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(12), 2799–2808. Retrieved from [Link]

-

JASCO Global. (2024). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. JASCO Global. Retrieved from [Link]

-

Vágner, J., Beke, G., & Mező, G. (2003). Isocyanates of Nα-[(9-fluorenylmethyl)oxy]carbonyl amino acids: synthesis, isolation, characterization, and application to the efficient synthesis of urea peptidomimetics. The Journal of Organic Chemistry, 68(19), 7274–7280. Retrieved from [Link]

-

Siciliano, C., De Marco, R., & Guccione, S. (2012). A one-pot procedure for the preparation of N-9-fluorenylmethyloxycarbonyl-α-amino diazoketones from α-amino acids. The Journal of Organic Chemistry, 77(23), 10565–10573. Retrieved from [Link]

-

Polite, L. N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC: Mr. Amino, Meet Mr. Roboto. Axion Labs. Retrieved from [Link]

-

Streicher, R. P., Arnold, J. E., Ernst, M. K., & Cooper, C. V. (1996). Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. American Industrial Hygiene Association Journal, 57(10), 905–913. Retrieved from [Link]

-

Zhang, H. M., Zhou, F. X., & Krull, I. S. (1992). Comparison of 9-fluorenylmethoxycarbonyl and 9-fluoreneacetyl-tagged silica-based derivatization reagents in high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 10(8), 577–586. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isocyanates of N alpha-[(9-fluorenylmethyl)oxy]carbonyl amino acids: synthesis, isolation, characterization, and application to the efficient synthesis of urea peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

The Stability of 9H-Fluoren-9-yl Isocyanate in Solution: A Guide for Researchers

An In-Depth Technical Guide

Introduction

9H-Fluoren-9-yl isocyanate is a highly reactive chemical intermediate of significant interest in the fields of organic synthesis and bioconjugation. Its utility is derived from the reactive isocyanate (-N=C=O) group, which readily participates in addition reactions with nucleophiles, and the fluorenyl moiety, which can impart unique properties such as fluorescence or serve as a bulky protecting group. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation in solution, posing a significant challenge for its storage, handling, and application in sensitive experimental workflows.

This technical guide provides an in-depth analysis of the factors governing the stability of this compound in solution. While specific kinetic data for this particular isocyanate is not extensively published, this document synthesizes established principles of isocyanate chemistry to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the fundamental degradation pathways, the critical role of solvent selection, and provide validated experimental protocols for assessing stability in your own laboratory settings. The objective is to empower users with the knowledge to mitigate degradation, ensure experimental reproducibility, and maximize the utility of this versatile reagent.

Section 1: Fundamental Reactivity and Degradation Pathways of Isocyanates

The chemistry of this compound is dominated by the electrophilic carbon atom of the isocyanate group. This carbon is highly susceptible to nucleophilic attack, initiating a cascade of potential reactions that can compromise the integrity of the reagent in solution. Understanding these pathways is the first step toward controlling them.

Isocyanates are known for their high reactivity, which stems from the strained linear structure and the electrophilic nature of the central carbon atom.[1] This reactivity leads to several common degradation or reaction pathways, particularly in the presence of common laboratory solvents and atmospheric contaminants.

-

Hydrolysis (Reaction with Water): The most prevalent degradation pathway is reaction with trace amounts of water.[2] The isocyanate reacts with water to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the corresponding primary amine (9-fluorenylamine). This newly formed amine is itself a potent nucleophile and can react with a second molecule of this compound to form a stable, and often insoluble, N,N'-disubstituted urea.[3][4] This is a critical failure mode, as it consumes two equivalents of the isocyanate for every mole of water and can lead to precipitation.

-

Alcoholysis/Phenolysis (Reaction with Alcohols/Phenols): Alcohols and phenols react with isocyanates to form urethanes (carbamates).[4][5] This reaction is the basis for polyurethane formation but is considered a degradation pathway when the alcohol is an unintended contaminant in a solvent. The reaction can be catalyzed by acids and bases.[6]

-

Aminolysis (Reaction with Amines): Primary and secondary amines react vigorously with isocyanates to form ureas.[3][5] This reaction is typically much faster than the reaction with alcohols or water.

-

Self-Condensation (Dimerization and Trimerization): In the absence of nucleophiles, isocyanates can undergo self-condensation, particularly when catalyzed by contaminants or upon heating.[2] This can lead to the formation of cyclic dimers (uretdiones) and trimers (isocyanurates).[7] While the bulky fluorenyl group may sterically hinder this process compared to smaller isocyanates, it remains a potential long-term stability concern.

Caption: Workflow for assessing isocyanate stability via HPLC.

Step-by-Step Methodology:

-

Prepare Derivatizing Solution: Prepare a solution of dibutylamine in your chosen HPLC mobile phase or a compatible solvent (e.g., 0.1 M dibutylamine in acetonitrile).

-

Time Point Sampling (T=0): Immediately after preparing the stock solution (Protocol 1), take a precise aliquot (e.g., 100 µL). Add this to a vial containing a defined excess of the dibutylamine solution (e.g., 900 µL). Mix thoroughly. This is your T=0 reference sample.

-

Incubation: Store the stock solution under the desired conditions (e.g., 4°C, 25°C).

-

Subsequent Time Points (T=x): At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), repeat step 2, taking an identical aliquot from the stock solution and quenching it.

-

HPLC Analysis:

-

Column: Use a standard reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% TFA or formic acid) is typically effective.

-

Detection: UV detection at a wavelength appropriate for the fluorenyl group (e.g., ~265 nm).

-

Analysis: Inject all derivatized samples. Identify the peak corresponding to the N-(9H-fluoren-9-yl)-N',N'-dibutylurea derivative.

-

-

Data Interpretation: Calculate the peak area for each time point. The stability is determined by the percentage of the derivative's peak area at T=x relative to the peak area at T=0. Plotting % remaining vs. time allows for the calculation of the solution's half-life under the tested conditions.

Protocol 3: Stability Monitoring by Back-Titration

Causality: This classic analytical method provides a direct measure of the isocyanate (-NCO) content without requiring chromatographic separation. [8]It relies on reacting the isocyanate with a known excess of a standard amine solution and then titrating the unreacted amine with a standard acid. It is a robust, cost-effective method for determining bulk purity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a standardized solution of dibutylamine in a dry, inert solvent like toluene (e.g., ~0.1 N).

-

Prepare a standardized solution of hydrochloric acid (e.g., 0.1 N aqueous or methanolic HCl).

-

-

Sample Preparation (at each time point):

-

Accurately transfer a known volume or weight of the this compound solution into an Erlenmeyer flask.

-

Immediately add a precise, known excess volume of the standardized dibutylamine solution.

-

Allow the reaction to proceed for 10-15 minutes at room temperature to ensure complete derivatization.

-

-

Titration:

-

Add an appropriate indicator (e.g., bromophenol blue) or use a potentiometric titrator.

-

Titrate the solution with the standardized HCl until the endpoint is reached (color change or inflection point).

-

-

Blank Titration: Perform a blank titration using the same volume of dibutylamine solution without the isocyanate sample.

-

Calculation: The difference in the volume of HCl used for the blank and the sample is directly proportional to the amount of isocyanate present in the aliquot. The NCO content can be calculated using the following formula:

%NCO = [(V_blank - V_sample) * N_HCl * 42.02] / W_sample * 100

Where:

-

V = volume of HCl in mL

-

N_HCl = Normality of HCl

-

42.02 = milliequivalent weight of the NCO group

-

W_sample = weight of the sample in mg

-

By performing this titration at different time points, the decay in %NCO can be monitored directly.

Section 4: Summary and Best Practices

The chemical integrity of this compound solutions is finite and highly dependent on handling and storage conditions. The primary mode of degradation is reaction with nucleophiles, especially water, leading to the formation of insoluble ureas.

Data Presentation: Summary of Recommendations

| Category | Do | Do Not |

| Solvents | Use high-purity, anhydrous aprotic solvents (e.g., toluene, anhydrous ACN). | Use protic solvents (water, alcohols) or solvents of unknown purity. |

| Handling | Always handle under an inert atmosphere (N2 or Ar). | Handle in open air or leave containers open. |

| Storage | Store solutions in tightly sealed containers at low temperatures (2-8°C or -20°C). | Store at room temperature or in direct sunlight. |

| Preparation | Use oven-dried glassware cooled under an inert gas stream. | Use glassware that has not been rigorously dried. |

| Validation | Empirically verify the stability of your solution in your chosen solvent using a validated method (HPLC, Titration). | Assume a solution is stable without verification, especially after several days. |

By adhering to these principles and employing the validation protocols described, researchers can ensure the reliability of their experiments, prevent costly reagent loss, and generate reproducible, high-quality data.

References

-

ResearchGate. (n.d.). A laboratory comparison of analytical methods used for isocyanates. Retrieved January 14, 2026, from [Link]

-

Reddit. (2021). Isocyanate Stability and precipitate formation. Retrieved January 14, 2026, from [Link]

-

International Organization for Standardization. (2000). ISO 14896:2000(E) - Plastics — Polyurethane raw materials — Determination of isocyanate content. Retrieved January 14, 2026, from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Analytical Method. Retrieved January 14, 2026, from [Link]

-

IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Retrieved January 14, 2026, from [Link]

-

Atmospheric Chemistry and Physics. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved January 14, 2026, from [Link]

-

IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach. Retrieved January 14, 2026, from [Link]

-

Government of Canada. (2022). Isocyanates: Control measures guideline. Retrieved January 14, 2026, from [Link]

-

MDPI. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). The Thermal Decomposition of Isocyanurates. Retrieved January 14, 2026, from [Link]

-

Unknown Source. (n.d.). 1.0 RISK ASSESSMENT FOR STORAGE FOR ISOCYANATE. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Isocyanate reactions in and with N,N-dimethylformamide. Retrieved January 14, 2026, from [Link]

Sources

- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 2. reddit.com [reddit.com]

- 3. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 4. ISOCYANATE SOLUTION, POISONOUS, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

A Technical Guide to the Safe Handling and Use of 9H-Fluoren-9-yl Isocyanate in a Research Environment

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of the essential safety protocols, handling procedures, and emergency responses required when working with 9H-Fluoren-9-yl isocyanate. It is intended for researchers, chemists, and drug development professionals who may utilize this reagent in their workflows. The causality behind each recommendation is explained to foster a deeper understanding of the risks and to ensure a self-validating system of safety.

Core Hazard Profile of this compound

This compound is a member of the isocyanate family, a class of highly reactive compounds characterized by the -N=C=O functional group.[1] While invaluable in synthetic chemistry for creating derivatives and conjugates, this reactivity is also the source of its significant health hazards.[2][3] The primary toxicological concern for all isocyanates is sensitization.[4]

Health Effects Summary:

-

Respiratory Sensitization: The most severe health effect.[5] Initial exposure may cause irritation, but repeated exposure, even at very low concentrations, can lead to a permanent allergic sensitization.[6][7] Once sensitized, an individual can experience a severe, life-threatening asthma attack upon subsequent exposure to even minute quantities.

-

Dermal Sensitization and Irritation: Direct skin contact can cause rashes, blistering, and irritation.[8] Repeated contact may lead to allergic contact dermatitis.[9]

-

Eye Irritation: The compound is a severe eye irritant, and splashes can potentially cause corneal damage.[5][10]

-

Acute Toxicity: It is harmful if inhaled, swallowed, or in contact with skin.[10][11]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the dangers associated with this compound.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[10] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[10] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[10] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[10] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[10] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[10][11] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[11] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[11] |

The Hierarchy of Controls: A Mandate for Isocyanate Safety

Personal Protective Equipment (PPE) is the last line of defense. A robust safety plan prioritizes engineering and administrative controls to minimize exposure potential. This multi-layered approach is critical for managing the risks of potent sensitizers like isocyanates.

Caption: A systematic workflow for handling the isocyanate reagent.

Storage Requirements

Proper storage is critical to maintaining the reagent's integrity and preventing hazardous situations.

-

Location: Store in a cool, dry, well-ventilated area, separate from incompatible materials. [5][12]* Container: Keep the container tightly sealed. Isocyanates are highly sensitive to moisture. [12]Reaction with water or humidity will liberate carbon dioxide (CO2) gas, which can cause a dangerous pressure buildup in a sealed container. [1][13]* Incompatibilities: Store away from water, acids, bases, alcohols, and amines, as these can trigger vigorous and exothermic polymerization reactions. [1]

Emergency Procedures: A Plan for the Unexpected

Immediate and correct response to an exposure or spill is crucial.

First Aid Measures

| Exposure Route | Action |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or they are experiencing respiratory symptoms, call emergency services (e.g., 911) immediately. Medical observation for up to 48 hours may be necessary as symptoms can be delayed. [14] |

| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation or a rash develops. [15] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. [16]Seek immediate medical attention. |

Spill Response

The response to a spill depends on its size and location. The following decision tree outlines the appropriate actions.

Caption: A decision tree for responding to a this compound spill.

Isocyanate Decontamination Solution: For cleaning up minor spills, a freshly prepared decontamination solution should be used. [17]* Formula: 5-10% sodium carbonate, 0.2-0.5% liquid detergent, and 90-95% water. [17]* Application: Gently apply the solution to the absorbed spill material, working from the outside in. Allow it to react for at least one hour. [14]

Waste Disposal

All materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup debris, must be treated as hazardous waste.

-

Decontamination: Whenever possible, surfaces and reusable equipment should be decontaminated.

-

Collection: Collect waste in a designated, labeled, and sealed container. [6]For spill cleanup waste that may still be reacting, use an open-top container in a well-ventilated area for 24-48 hours before sealing to allow for the safe release of any CO2 gas. [13][17]* Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.

References

- Canada Centre for Occupational Health and Safety. (2022). Isocyanates: Control measures guideline.

- Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure.

- Sysco Environmental. What PPE is required when working with isocyanates?.

- Safe Work Australia. Guide to handling isocyanates.

- Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure.

- BenchChem. (2025). Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Sigma-Aldrich. (n.d.). 9H-Fluoren-2-yl isocyanate 98.

- Reddit. (2021). Safety measures for working with isocyanate. r/chemistry.

- IRSST. (n.d.). Guide for Safe Use of Isocyanates.

- SafeWork NSW. (n.d.). Isocyanates technical fact sheet.

- California Department of Public Health. (2014). Isocyanates: Working Safely.

- Sigma-Aldrich. (2024). Safety Data Sheet for Fluoren-9-ol.

- Sigma-Aldrich. (2024). Safety Data Sheet for Polymethylene polyphenyl isocyanate.

- Sigma-Aldrich. (2025). Safety Data Sheet for 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate.

- Covestro. (n.d.). Safety Data Sheet for Polyisocyanate Based on HDI.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- F38 Isocyanate Safety Data Sheet. (n.d.).

- Covestro. (n.d.). Safety Data Sheet for 4,4'-Diphenylmethane Diisocyanate (MDI).

- Foam Supplies, Inc. (n.d.). Spill & Disposal Procedures – Isocyanate (ISO or A).

- PubChemLite. (n.d.). This compound (C14H9NO).

- ResearchGate. (2025). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives.

- Patsnap Eureka. (2025). How to Enhance Isocyanate Storage and Handling Safety?.

- ResearchGate. (n.d.). Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4.

- Health and Safety Authority. (2010). Isocyanates Information Sheet.

- Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.

- Centers for Disease Control and Prevention. (1998). Determination of Airborne Isocyanate Exposure.

- U.S. Environmental Protection Agency. (n.d.). Toxicology: Isocyanates Profile.

- MDPI. (n.d.). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization.

- National Oceanic and Atmospheric Administration. (n.d.). Isocyanates and Isothiocyanates. CAMEO Chemicals.

Sources

- 1. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. Control measures guide - Canada.ca [canada.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 8. compositesone.com [compositesone.com]

- 9. cdc.gov [cdc.gov]

- 10. This compound | C14H9NO | CID 3673441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 异氰酸-9H-芴-2-酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]

- 13. solutions.covestro.com [solutions.covestro.com]

- 14. mbfgfiles.co.uk [mbfgfiles.co.uk]

- 15. solutions.covestro.com [solutions.covestro.com]

- 16. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 17. fsi.co [fsi.co]

A Technical Guide to the Discovery and Application of Fluorenyl-Based Reagents

Abstract: The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group revolutionized the field of peptide synthesis, offering a mild, base-labile alternative that enabled the routine synthesis of complex peptides. This guide provides an in-depth exploration of the discovery, development, and application of fluorenyl-based reagents. We will examine the pioneering work that established the Fmoc group, detail the chemical principles and mechanisms that govern its use, provide validated experimental protocols for its synthesis and application in Solid-Phase Peptide Synthesis (SPPS), and discuss its broader impact on drug discovery and materials science.

Chapter 1: The Genesis of a New Protecting Group Strategy

For decades, peptide synthesis was dominated by the Boc (tert-butyloxycarbonyl) strategy. This method relies on the use of the acid-labile Boc group for temporary Nα-amino protection, while more acid-stable groups, like benzyl ethers, protect reactive side chains.[1] A key drawback of this approach is the need for graded acid lability; the Boc group is removed with moderate acids like trifluoroacetic acid (TFA), but the final cleavage of side-chain protecting groups and the peptide from its resin support requires harsh, hazardous acids such as liquid hydrogen fluoride (HF).[1] This lack of true orthogonality—the ability to remove one class of protecting groups without affecting another—often led to side reactions and limited the synthesis of longer, more complex peptides.[2][3]

In 1970, a seminal paper by Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group, a novel amine-protecting group designed to be cleaved under mild basic conditions.[4][5] This discovery was born from the need for a "complementary set of groups cleavable by basic reagents of graded activity."[4] The key insight lay in the fluorene ring system itself. The hydrogen atom at the 9-position is unusually acidic (pKa ≈ 23 in DMSO) because its removal creates a fluorenyl anion that is stabilized by aromaticity, fulfilling Hückel's rule.[6]